![molecular formula C18H20Cl2N4O2 B2645882 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide CAS No. 2097860-72-3](/img/structure/B2645882.png)
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule that contains a dichlorophenoxy group (2,4-dichlorophenoxy), a tetrahydroquinazolin group (5,6,7,8-tetrahydroquinazolin), and a dimethylamino group (dimethylamino). These groups are common in many organic compounds and can have various properties depending on their arrangement and the specific compound they are part of .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these groups within the molecule. The dichlorophenoxy group is a type of ether, the tetrahydroquinazolin is a type of heterocyclic compound, and the dimethylamino group is a type of amine .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific arrangement of the groups within the molecule. Generally, ethers can undergo reactions such as cleavage, heterocyclic compounds can participate in a variety of reactions depending on the specific heteroatoms present, and amines can undergo reactions such as alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity would depend on the specific arrangement of the groups within the molecule .科学的研究の応用
Antimicrobial Activities
Some derivatives of the chemical have shown potential in antimicrobial applications. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which were evaluated for their antimicrobial activities. These compounds were synthesized from a similar chemical structure and showed good activity compared with standard drugs (Patel & Shaikh, 2011).
Anticonvulsant Activity
El Kayal et al. (2019) explored the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. Their pharmacological studies revealed a compound that improved experimental convulsive syndrome rates in mice without motor coordination impairment. This suggests potential applications in epilepsy or seizure disorders (El Kayal et al., 2019).
Analgesic and Anti-Inflammatory Activities
Yusov et al. (2019) synthesized (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides, demonstrating significant analgesic effects and anti-inflammatory effects in animal models. This indicates the potential for pain management and treatment of inflammatory conditions (Yusov et al., 2019).
Anticancer Potential
A study by Mehta et al. (2019) on derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide showed significant anticancer activity in in vitro assays. This suggests potential therapeutic applications in oncology (Mehta et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c1-24(2)18-21-9-11-7-13(4-5-15(11)23-18)22-17(25)10-26-16-6-3-12(19)8-14(16)20/h3,6,8-9,13H,4-5,7,10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVQSXKDWRCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)
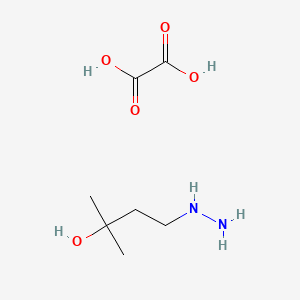

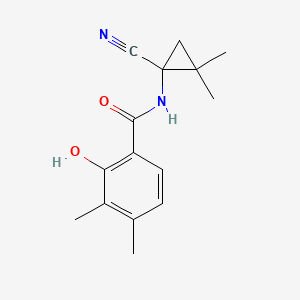

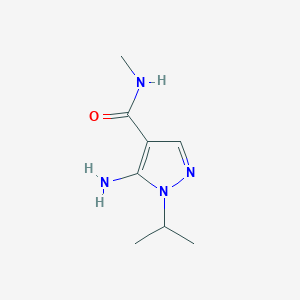
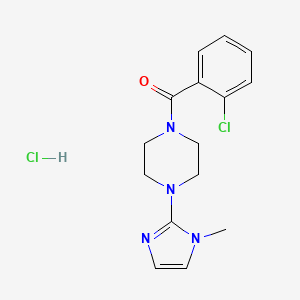
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2645813.png)


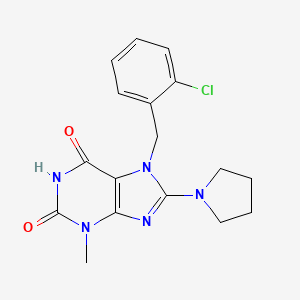
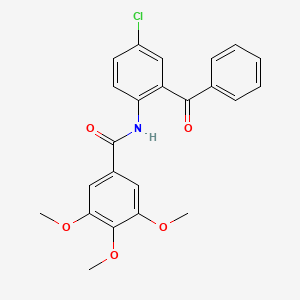
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)